molecular formula C9H14Cl2N2O2 B2785975 Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride CAS No. 1909336-84-0

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

Cat. No. B2785975
CAS RN: 1909336-84-0
M. Wt: 253.12
InChI Key: FKIOOMYFSOZSAX-UHFFFAOYSA-N
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Description

“Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1706454-04-7 . It has a molecular weight of 239.1 and its IUPAC name is methyl 6-(aminomethyl)nicotinate dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Mechanism of Action

The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as DNA methyltransferases, which play a role in gene expression and regulation. By inhibiting these enzymes, this compound MPA may be able to alter gene expression and potentially treat certain diseases.
Biochemical and Physiological Effects:
This compound MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of certain viruses, such as the herpes simplex virus. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as a tool for studying the mechanism of action of certain enzymes. However, one limitation of using this compound MPA is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are many potential future directions for research involving Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA. One area of interest is its potential use in the treatment of cancer and viral infections. Additional research is needed to fully understand the mechanism of action of this compound MPA and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for this compound MPA, which could improve its efficiency and reduce its toxicity. Finally, research is needed to explore the potential use of this compound MPA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is a versatile chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA can be synthesized using a variety of methods, including the reaction of 3-pyridinecarboxylic acid with formaldehyde and methylamine. The resulting product is then treated with hydrochloric acid to produce this compound MPA dihydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and methylamine, followed by treatment with hydrochloric acid.

Scientific Research Applications

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA has been used in scientific research for a variety of purposes, including as a reagent in organic synthesis, as a potential therapeutic agent, and as a tool for studying the mechanism of action of certain enzymes. It has been studied for its potential use in the treatment of cancer, viral infections, and neurological disorders.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 6-(methylaminomethyl)pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;;/h3-5,10H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOOMYFSOZSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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